molecular formula C7H4F4S B599376 1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 1978-16-1

1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No. B599376
CAS RN: 1978-16-1
M. Wt: 196.163
InChI Key: TVPLRFBCAFOFTM-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

Methyl viologen hydrochloride (1.17 g) in N,N-dimethylformamide (80 mL) at 25° C. was saturated with trifluoromethyl iodide, treated with 2-fluorobenzenethiol (9.7 mL) and triethylamine (20 mL), stirred for 24 hours, diluted with water (240 mL) and extracted with diethyl ether. The extract was washed with 1M aqueous NaOH, saturated ammonium chloride and brine and concentrated.
[Compound]
Name
Methyl viologen hydrochloride
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2](I)([F:4])[F:3].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13].C(N(CC)CC)C>CN(C)C=O.O>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13][C:2]([F:4])([F:3])[F:1]

Inputs

Step One
Name
Methyl viologen hydrochloride
Quantity
1.17 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)I
Step Three
Name
Quantity
9.7 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)S
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with 1M aqueous NaOH, saturated ammonium chloride and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=C(C=CC=C1)SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.